molecular formula C8H7ClO2 B101798 o-Tolyl chloroformate CAS No. 19358-42-0

o-Tolyl chloroformate

Cat. No. B101798
CAS RN: 19358-42-0
M. Wt: 170.59 g/mol
InChI Key: FYFLCWYDZJJMDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“o-Tolyl chloroformate” is an organic compound with the formula ClC(OC6H4CH3). It is a colorless liquid that degrades in moist air . It is used as a reagent in organic chemistry .


Synthesis Analysis

The synthesis of “o-Tolyl chloroformate” involves the reaction of phenols with phosgene in the presence of organic phosphorus compounds . It has also been used in the synthesis of α-L-2′-deoxythreofuranosyl nucleoside analogs .


Molecular Structure Analysis

The molecular structure of “o-Tolyl chloroformate” is represented by the linear formula ClC(OC6H4CH3). It has a molecular weight of 186.66 .


Chemical Reactions Analysis

“o-Tolyl chloroformate” is known to react with amines to form carbamates, with alcohols to form carbonate esters, and with carboxylic acids to form mixed anhydrides . It is also known to undergo a benzyl→o-tolyl rearrangement in specific conditions .


Physical And Chemical Properties Analysis

“o-Tolyl chloroformate” has a density of 1.225 g/mL at 25 °C, a boiling point of 245 °C, and a refractive index of 1.573 .

Scientific Research Applications

Organic Synthesis: Isothiocyanate Formation

o-Tolyl chloroformate: is used in the synthesis of isothiocyanates from primary amines under aqueous conditions . This process involves the in situ generation of a dithiocarbamate salt from the amine substrate, followed by elimination to form the isothiocyanate product. Isothiocyanates are significant in cancer chemoprevention and as intermediates in organic synthesis, particularly in the synthesis of various heterocyclic compounds and unsymmetric thioureas .

Analytical Chemistry: Chromatographic Analysis

In analytical chemistry, o-Tolyl chloroformate is utilized for the separation and analysis of compounds through High-Performance Liquid Chromatography (HPLC) . Its properties allow for the effective separation of substances based on their interactions with the chromatographic medium.

Chemical Kinetics: Solvolysis Studies

The compound is instrumental in studying solvolysis reactions, specifically in observing the influence of sulfur for oxygen substitution in chloroformate esters . These studies help understand the solvolytic reactions of chloroformate esters and related compounds, providing insights into their reaction mechanisms.

Mechanism of Action

Target of Action

o-Tolyl chloroformate is a reactive organic compound that belongs to the class of chloroformates . Chloroformates are formally esters of chloroformic acid . The primary targets of o-Tolyl chloroformate are organic compounds with functional groups such as amines, alcohols, and carboxylic acids . These functional groups react with o-Tolyl chloroformate to form carbamates, carbonate esters, and mixed anhydrides respectively .

Mode of Action

The mode of action of o-Tolyl chloroformate involves its reaction with these functional groups. For example, it reacts with amines to form carbamates, with alcohols to form carbonate esters, and with carboxylic acids to form mixed anhydrides . These reactions typically occur in the presence of a base, which serves to absorb the hydrochloric acid (HCl) produced during the reaction .

Biochemical Pathways

The biochemical pathways affected by o-Tolyl chloroformate are those involving the synthesis of carbamates, carbonate esters, and mixed anhydrides . These compounds play various roles in biochemical processes, including the regulation of enzyme activity, signal transduction, and cellular metabolism.

Result of Action

The result of o-Tolyl chloroformate’s action is the formation of carbamates, carbonate esters, and mixed anhydrides . These compounds can have various effects at the molecular and cellular levels, depending on their specific structures and the biochemical pathways in which they are involved.

Action Environment

The action of o-Tolyl chloroformate can be influenced by various environmental factors. For example, its reactivity and stability can be affected by factors such as temperature, pH, and the presence of moisture . In particular, chloroformates are known to degrade in moist air , which could influence the efficacy of o-Tolyl chloroformate in certain environments.

Safety and Hazards

“o-Tolyl chloroformate” is considered hazardous. It is a combustible liquid and can cause severe skin burns and eye damage. It is harmful if swallowed, in contact with skin, or if inhaled .

properties

IUPAC Name

(2-methylphenyl) carbonochloridate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClO2/c1-6-4-2-3-5-7(6)11-8(9)10/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYFLCWYDZJJMDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OC(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30172966
Record name o-Tolyl chloroformate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30172966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

o-Tolyl chloroformate

CAS RN

19358-42-0
Record name 2-Methylphenyl carbonochloridate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19358-42-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name o-Tolyl chloroformate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019358420
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name o-Tolyl chloroformate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30172966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name o-tolyl chloroformate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.039.069
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name o-Tolyl chloroformate
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7D5EG78Y95
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
o-Tolyl chloroformate
Reactant of Route 2
Reactant of Route 2
o-Tolyl chloroformate
Reactant of Route 3
Reactant of Route 3
o-Tolyl chloroformate
Reactant of Route 4
Reactant of Route 4
o-Tolyl chloroformate
Reactant of Route 5
o-Tolyl chloroformate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.